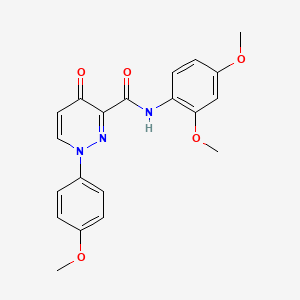

![molecular formula C15H16N6O2S B11371945 N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11371945.png)

N-(4-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-{4-méthyl-5-[(4-méthylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acétamide est un composé organique complexe qui appartient à la classe des dérivés du triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un cycle oxadiazole et un groupe sulfanyl.

Méthodes De Préparation

La synthèse du N-(4-{4-méthyl-5-[(4-méthylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acétamide implique plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle triazole : Le cycle triazole est généralement synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et du disulfure de carbone.

Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit en faisant réagir l’intermédiaire triazole avec un réactif thiol approprié, tel que le 4-méthylbenzylmercaptan.

Formation du cycle oxadiazole : Le cycle oxadiazole est formé par une réaction de cyclisation impliquant un intermédiaire oxyde de nitrile.

Acétylation : La dernière étape consiste en l’acétylation de l’intermédiaire oxadiazole-triazole pour obtenir le composé cible.

Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction, telles que la température, la pression et l’utilisation de catalyseurs, afin d’améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

N-(4-{4-méthyl-5-[(4-méthylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acétamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du cycle oxadiazole, en utilisant des réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Les cycles triazole et oxadiazole peuvent participer à des réactions de substitution nucléophile, où des réactifs halogénés remplacent les atomes d’hydrogène.

Hydrolyse : Le groupe acétamide peut être hydrolysé en conditions acides ou basiques pour obtenir l’acide carboxylique et l’amine correspondants.

Applications De Recherche Scientifique

N-(4-{4-méthyl-5-[(4-méthylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acétamide présente plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Biologie : Le composé présente des propriétés antimicrobiennes et antifongiques potentielles, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent anticancéreux en raison de sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la prolifération des cellules cancéreuses.

Industrie : Il est utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.

Mécanisme D'action

Le mécanisme d’action du N-(4-{4-méthyl-5-[(4-méthylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acétamide implique son interaction avec des cibles moléculaires, telles que les enzymes et les récepteurs. Les cycles triazole et oxadiazole peuvent se lier aux sites actifs des enzymes, inhibant leur activité. Le groupe sulfanyl peut également jouer un rôle dans la modulation de la réactivité et de l’affinité de liaison du composé. Ces interactions peuvent perturber les processus cellulaires, entraînant des effets antimicrobiens ou anticancéreux.

Comparaison Avec Des Composés Similaires

N-(4-{4-méthyl-5-[(4-méthylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acétamide peut être comparé à d’autres dérivés du triazole et de l’oxadiazole :

Dérivés du triazole : Des composés comme le fluconazole et le voriconazole sont des agents antifongiques triazoliques bien connus. Bien qu’ils partagent le cycle triazole, leurs structures et leurs applications diffèrent considérablement.

Dérivés de l’oxadiazole : Des composés tels que les herbicides et les produits pharmaceutiques à base d’oxadiazole présentent des activités biologiques différentes en raison de variations de leurs substituants et de leur structure globale.

L’originalité du N-(4-{4-méthyl-5-[(4-méthylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acétamide réside dans son cadre combiné triazole-oxadiazole et dans la présence du groupe sulfanyl, qui contribuent à ses propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C15H16N6O2S |

|---|---|

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

N-[4-[4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |

InChI |

InChI=1S/C15H16N6O2S/c1-9-4-6-11(7-5-9)8-24-15-18-17-14(21(15)3)12-13(16-10(2)22)20-23-19-12/h4-7H,8H2,1-3H3,(H,16,20,22) |

Clé InChI |

UGLPVKFNUBLWMC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=NON=C3NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

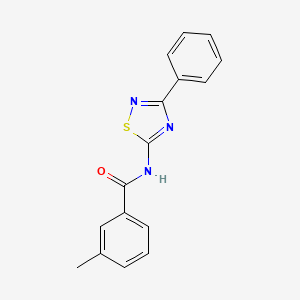

![3-butoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11371869.png)

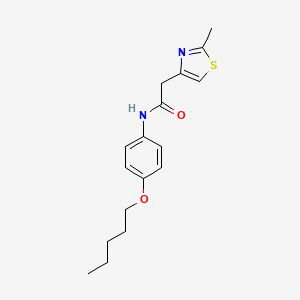

![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11371876.png)

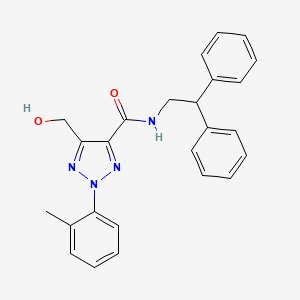

![4-(acetylamino)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371882.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11371891.png)

![2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11371914.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11371928.png)